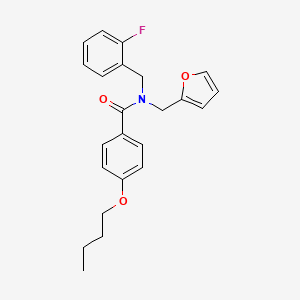![molecular formula C30H28N2O3S B11382382 3-[(4-methylphenoxy)methyl]-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B11382382.png)
3-[(4-methylphenoxy)methyl]-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a thiazole ring, and various substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the various phenyl substituents. Common reagents used in these steps include halogenated benzofurans, thiazole derivatives, and phenylboronic acids. Reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing an indole nucleus, which have various biological activities.
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Uniqueness
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, a thiazole ring, and multiple substituted phenyl groups. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Propriétés
Formule moléculaire |
C30H28N2O3S |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
3-[(4-methylphenoxy)methyl]-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C30H28N2O3S/c1-19(2)22-12-10-21(11-13-22)16-24-17-31-30(36-24)32-29(33)28-26(25-6-4-5-7-27(25)35-28)18-34-23-14-8-20(3)9-15-23/h4-15,17,19H,16,18H2,1-3H3,(H,31,32,33) |
Clé InChI |
PSPMFFIIIINZNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)NC4=NC=C(S4)CC5=CC=C(C=C5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11382303.png)

![4-(4-ethylphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382316.png)
![1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11382333.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11382338.png)
![Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11382341.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382352.png)
![2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11382358.png)
![3-(2-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11382359.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11382363.png)
![4-bromo-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11382367.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11382376.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382383.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11382387.png)
